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Compound Name: BUR1

Cat. No.: B15542163

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimentally validated substrates of the
cyclin-dependent kinase BUR1, a key regulator of transcription elongation in yeast. We detail
the methodologies used to confirm direct phosphorylation and present supporting data to
facilitate experimental design and interpretation.

Introduction to BUR1 Kinase and its Substrates

BUR1, in complex with its cyclin Bur2, plays a crucial role in the transition from transcription
initiation to elongation. It achieves this by phosphorylating key components of the transcription
machinery and associated factors. This guide focuses on the direct phosphorylation of several
well-characterized substrates: the C-terminal domain (CTD) of RNA polymerase Il largest

subunit (Rpb1), the transcription elongation factor Spt5, the Rpbl linker region, and the protein
kinase Sch9.

Comparative Analysis of BUR1 Substrate
Phosphorylation

The following table summarizes the key substrates of BUR1 and the primary methods used to
validate their direct phosphorylation.
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Primary Evidence Key
Substrate Function for Direct Phosphorylation
Phosphorylation Sites (if known)
Serine 2 and Serine 5
of the heptapeptide
Scaffold for In vitro kinase assays repeat (YSPTSPS),
Rpbl CTD transcription and RNA  with recombinant CTD  though with less
processing factors. fragments.[1] specificity compared
to other CTD kinases.
[1]
Transcription ) ) ) ) o
) In vitro kinase assays Serine residues within
Spt5 elongation factor, with recombinant the C-terminal repeat

component of the

DSIF complex.

Spt5.[2][3]

(CTR) domain.[3]

Rpbl Linker Region

Connects the core
RNA polymerase I
enzyme to the CTD.

In vitro kinase assays
with Rpb1 linker
peptides.[4][5]

Specific threonine and
serine residues within
the linker.[4]

Sch9

Protein kinase
involved in nutrient
signaling and cell

cycle progression.

In vitro kinase assays
with recombinant

Sch9 fragments.

Threonine and serine
residues in the C-

terminal region.

Experimental Protocols for Confirming Direct
Phosphorylation

The most common method to demonstrate direct phosphorylation by BURL1 is the in vitro

kinase assay. Below are generalized protocols for this technique, which can be adapted for

specific substrates.

General In Vitro Kinase Assay Protocol

This protocol describes a typical workflow for an in vitro kinase assay using immunoprecipitated

BUR1 and a recombinant substrate.
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. Preparation of BUR1 Kinase:

Express epitope-tagged BUR1 (e.g., HA-BUR1) in yeast cells.

Lyse yeast cells and immunoprecipitate BUR1-containing complexes using anti-epitope tag
antibodies (e.g., anti-HA) coupled to beads.

Wash the immunoprecipitated complexes extensively to remove non-specific proteins.

. Preparation of Substrate:

Express the substrate of interest (e.g., GST-Rpbl CTD, GST-Spt5) in E. coli.

Purify the recombinant protein using affinity chromatography (e.g., Glutathione-Sepharose
for GST-tagged proteins).

Dialyze the purified protein into a suitable kinase buffer.

. Kinase Reaction:

Combine the immunoprecipitated BUR1, the purified substrate, and kinase buffer in a
microcentrifuge tube.

Initiate the reaction by adding ATP, typically including a radiolabeled version such as [y-
32P]ATP.

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

. Detection of Phosphorylation:

Stop the reaction by adding SDS-PAGE loading buffer.

Separate the reaction products by SDS-PAGE.

Detect phosphorylated proteins by autoradiography (for 32P-labeled ATP) or by
immunoblotting with phospho-specific antibodies.
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Visualizing BUR1 Signaling and Experimental

Workflows
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Caption: Direct phosphorylation of various substrates by the BUR1/Bur2 kinase complex.

Experimental Workflow for Confirming Direct
Phosphorylation

1. Yeast Culture 2. Immunoprecipitation
(Expressing tagged BUR1) of BUR1

3. In Vitro Kinase Assay N 5. Autoradiography or
(+ [¥-32PIATP) >| 4 SPS-PACE Immunoblotting
(Exlp'rséscigg gjg:{;t o) 2. Substrate Purification

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body-img
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Caption: A typical experimental workflow for an in vitro kinase assay to confirm direct
phosphorylation.

Logical Relationships in Evidence Gathering
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Caption: Logical flow of evidence to confirm direct substrate phosphorylation by a kinase.

Concluding Remarks

The evidence strongly supports the role of BUR1 as a kinase with multiple, direct substrates
crucial for the regulation of gene expression and cell signaling. The primary method for
confirming direct phosphorylation remains the in vitro kinase assay, often complemented by
mass spectrometry to identify specific phosphorylation sites. For researchers in drug
development, understanding the specific interactions between BUR1 and its substrates can
provide valuable targets for therapeutic intervention in diseases where transcriptional
regulation is dysregulated. Future studies employing quantitative mass spectrometry could
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provide a more detailed understanding of the stoichiometry and dynamics of BUR1-mediated
phosphorylation across its various substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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